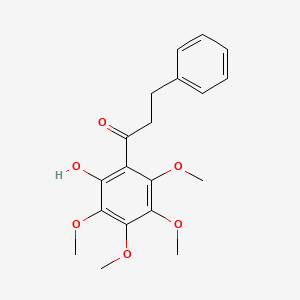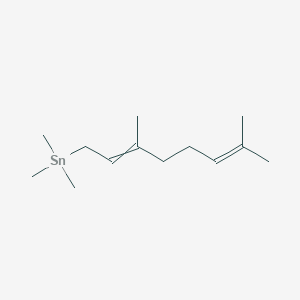![molecular formula C14H18O4 B14309769 Ethyl 4-[(oxan-2-yl)oxy]benzoate CAS No. 118827-08-0](/img/structure/B14309769.png)
Ethyl 4-[(oxan-2-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(oxan-2-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the etherification with oxan-2-ol. The reaction conditions often include:
Esterification: Refluxing 4-hydroxybenzoic acid with ethanol and a strong acid catalyst such as sulfuric acid.
Etherification: Reacting the resulting ethyl 4-hydroxybenzoate with oxan-2-ol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(oxan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of oxan-2-ol and 4-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-[(oxan-2-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(oxan-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl 4-[(oxan-2-yl)oxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the oxan-2-yl group and has different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
Propyl 4-[(oxan-2-yl)oxy]benzoate: Contains a propyl ester group, which can influence its physical and chemical properties.
Propiedades
Número CAS |
118827-08-0 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 4-(oxan-2-yloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h6-9,13H,2-5,10H2,1H3 |
Clave InChI |
UPKPMJLDJTZHEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
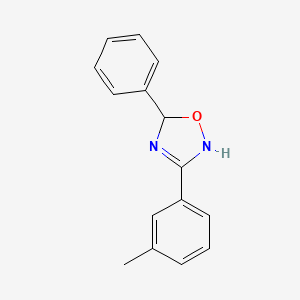
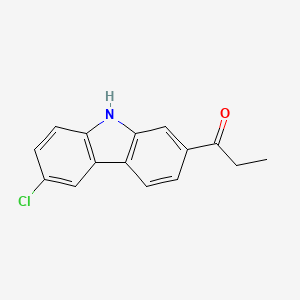

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

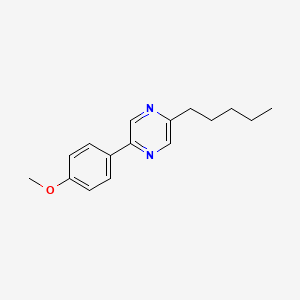
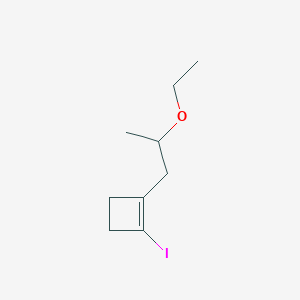
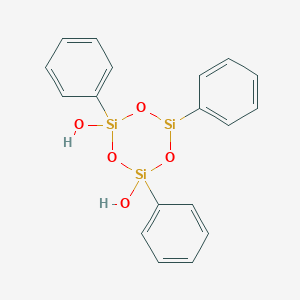
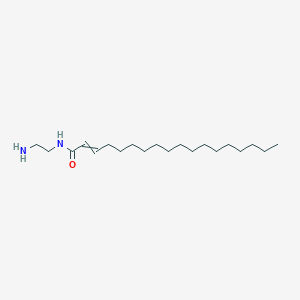

-lambda~5~-phosphane](/img/structure/B14309753.png)
